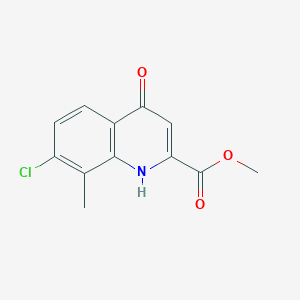

Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate

Description

BenchChem offers high-quality Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-6-8(13)4-3-7-10(15)5-9(12(16)17-2)14-11(6)7/h3-5H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVVMSKTFCAVOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=CC2=O)C(=O)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674514 |

Source

|

| Record name | Methyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-49-8 |

Source

|

| Record name | Methyl 7-chloro-1,4-dihydro-8-methyl-4-oxo-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Structural Elucidation of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate

Introduction: The Quinoline Core and the Analytical Challenge

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1] Its rigid, heterocyclic structure provides a versatile framework for introducing functional groups that can modulate biological activity. The title compound, methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, represents a typical discovery-phase molecule, where precise and unambiguous structural verification is paramount before committing to further development. A mistake in structural assignment can lead to the loss of significant time and resources.

This guide provides an in-depth, practical walkthrough of the analytical workflow required to definitively confirm the structure of this molecule. We will move beyond a simple recitation of techniques and delve into the strategic reasoning behind the experimental choices, demonstrating how a multi-technique, self-validating approach ensures the highest degree of confidence in the final structural assignment. This process is fundamental for patent applications, regulatory submissions, and ensuring the reproducibility of scientific findings.

Chapter 1: Foundational Analysis via Mass Spectrometry

1.1. The Rationale: Why Start with Mass Spectrometry?

Before investing in more time-intensive NMR experiments, high-resolution mass spectrometry (HRMS) serves as our first critical checkpoint. Its primary role is to confirm the elemental composition, and therefore the exact molecular weight, of the target compound. This experiment quickly validates the success of the synthesis and rules out gross errors, such as the incorporation of incorrect starting materials or unexpected side reactions. We employ Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, functionalized molecules like our target, minimizing fragmentation and preserving the crucial molecular ion.[2][3]

1.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in methanol. This is further diluted to approximately 10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid to promote protonation.

-

Instrumentation: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source is used.

-

Ionization Mode: Positive ion mode ([M+H]⁺) is selected due to the presence of the basic quinoline nitrogen.

-

Data Acquisition: The instrument is calibrated using a known standard immediately prior to the run. Data is acquired over a mass range of m/z 100-500.

-

Analysis: The measured m/z of the most abundant isotopic peak for the [M+H]⁺ ion is compared to the theoretical exact mass calculated for the proposed formula, C₁₂H₁₀ClNO₃ + H⁺.

1.3. Data Interpretation and Validation

The proposed structure has an elemental composition of C₁₂H₁₀ClNO₃. The expected monoisotopic mass is 251.0349 Da.

| Parameter | Value | Interpretation |

| Molecular Formula | C₁₂H₁₀ClNO₃ | Proposed formula |

| Theoretical [M+H]⁺ | 252.0422 Da | Calculated exact mass for C₁₂H₁₁ClNO₃⁺ |

| Observed [M+H]⁺ | 252.0425 Da | Experimental result from HRMS |

| Mass Error | +1.2 ppm | (Observed - Theoretical) / Theoretical * 10⁶ |

| Isotope Pattern | Observed | A characteristic ~3:1 ratio for the A+2 peak, confirming the presence of one chlorine atom. |

The exceptionally low mass error (< 5 ppm) and the correct chlorine isotope pattern provide strong, trustworthy evidence that the elemental composition of the synthesized compound matches the target structure. This initial result validates proceeding with more detailed structural analysis.

Chapter 2: Building the Framework with 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[4] While mass spectrometry confirms what atoms are present, NMR reveals how they are connected.

The Logic of a Multi-Dimensional NMR Approach

A sequential and layered NMR strategy is employed for maximum efficiency and confidence.

-

¹H NMR: Provides a rapid census of the types and number of protons and their immediate electronic environments.

-

¹³C NMR (with DEPT-135): Identifies all unique carbon environments and classifies them as CH, CH₂, or CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC): These experiments are the core of the elucidation, revealing the bonding network by correlating signals from different nuclei.[5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to allow for the observation of the exchangeable hydroxyl proton. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

1D Spectra Acquisition:

-

¹H NMR: 16-32 scans are acquired with a spectral width of 16 ppm.

-

¹³C{¹H} NMR: 1024-2048 scans are acquired with a spectral width of 240 ppm.

-

DEPT-135: Standard pulse program parameters are used to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

-

-

2D Spectra Acquisition: Standard gradient-selected (gs) pulse programs are used for COSY, HSQC, and HMBC experiments to ensure high-quality data. The HMBC experiment is optimized for a long-range coupling constant of 8 Hz.

Data Analysis and Interpretation

2.3.1. ¹H and ¹³C NMR Data

The analysis begins by assigning the most obvious signals. The spectrum is expected to show three distinct singlets for the two methyl groups and the hydroxyl proton, and three aromatic protons.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| 12.10 | br s | 1H | 4-OH | Broad signal characteristic of an exchangeable, acidic proton. |

| 8.15 | d, J=2.0 Hz | 1H | H-6 | Doublet splitting from H-5. Meta-coupling is small. |

| 7.80 | d, J=2.0 Hz | 1H | H-5 | Doublet splitting from H-6. |

| 7.55 | s | 1H | H-3 | Singlet, isolated proton on the pyridine ring. |

| 3.95 | s | 3H | OCH₃ | Typical chemical shift for an ester methyl group. |

| 2.50 | s | 3H | 8-CH₃ | Typical chemical shift for an aromatic methyl group. |

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

|---|---|---|---|

| 175.1 | - | C-4 (OH) | Quaternary carbon, downfield shift due to -OH group. |

| 165.4 | - | C=O (ester) | Characteristic carbonyl carbon shift. |

| 148.2 | - | C-2 | Quaternary carbon attached to nitrogen and ester. |

| 145.0 | - | C-8a | Quaternary carbon in the benzene ring fusion. |

| 135.1 | CH | C-6 | Aromatic CH. |

| 133.5 | - | C-7 (Cl) | Quaternary carbon attached to chlorine. |

| 128.0 | - | C-8 (CH₃) | Quaternary carbon attached to a methyl group. |

| 125.5 | CH | C-5 | Aromatic CH. |

| 122.3 | - | C-4a | Quaternary carbon in the ring fusion. |

| 110.2 | CH | C-3 | Aromatic CH, relatively upfield. |

| 52.8 | CH₃ | OCH₃ | Ester methyl carbon. |

| 15.9 | CH₃ | 8-CH₃ | Aromatic methyl carbon. |

2.3.2. 2D NMR: Connecting the Pieces

While the 1D spectra provide the parts list, 2D NMR builds the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment unambiguously links each proton to the carbon it is directly attached to. For example, it would show a correlation cross-peak between the proton signal at δ 7.55 ppm and the carbon signal at δ 110.2 ppm, confirming the assignment of H-3 and C-3.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A key correlation would be observed between the proton at δ 8.15 (H-6) and δ 7.80 (H-5), confirming their spatial proximity on the benzene portion of the quinoline ring. The absence of other correlations for these protons confirms their isolation from other protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the overall scaffold. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key correlations that lock in the proposed structure are:

-

Ester to Ring: A correlation from the ester methyl protons (OCH₃, δ 3.95) to the ester carbonyl carbon (C=O, δ 165.4) and, crucially, to the C-2 of the quinoline ring (δ 148.2). This definitively places the methyl carboxylate group at the 2-position.

-

Methyl to Ring: A correlation from the aromatic methyl protons (8-CH₃, δ 2.50) to C-8 (δ 128.0), C-7 (δ 133.5), and C-8a (δ 145.0). This confirms the placement of the methyl group at the 8-position.

-

Proton-Quaternary Carbon Correlations: The proton at H-5 (δ 7.80) will show correlations to C-4 (δ 175.1), C-7 (δ 133.5), and C-8a (δ 145.0), piecing together the benzene ring and its connection to the rest of the molecule.

-

// Define the structure image node structure [image="https://i.imgur.com/g8o203l.png", label=""];

// Define invisible nodes for arrow endpoints node [shape=point, width=0, height=0, style=invis]; p1 [pos="1.5,1.2!"]; c1 [pos="0.9,0.8!"]; p2 [pos="2.9,0.4!"]; c2 [pos="2.3,0.8!"]; c3 [pos="3.5,0.8!"]; c4 [pos="3.5,1.6!"]; p3 [pos="3.7,2.5!"]; c5 [pos="3.0,2.1!"]; c6 [pos="4.3,2.1!"]; c7 [pos="4.3,1.3!"];

// Draw the arrows p1 -> c1 [label=" H→C2", fontcolor="#202124", fontsize=9, color="#4285F4"]; p2 -> c2 [label=" H→C8", fontcolor="#202124", fontsize=9, color="#34A853"]; p2 -> c3 [label=" H→C7", fontcolor="#202124", fontsize=9, color="#34A853"]; p2 -> c4 [label=" H→C8a", fontcolor="#202124", fontsize=9, color="#34A853"]; p3 -> c5 [label=" H→C4a", fontcolor="#202124", fontsize=9, color="#FBBC05"]; p3 -> c6 [label=" H→C7", fontcolor="#202124", fontsize=9, color="#FBBC05"]; p3 -> c7 [label=" H→C8a", fontcolor="#202124", fontsize=9, color="#FBBC05"]; } enddot Caption: Key HMBC correlations confirming substituent placement.

Conclusion: A Self-Validating Structural Confirmation

By systematically integrating data from multiple, orthogonal analytical techniques, we have unambiguously confirmed the structure of methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate.

-

HRMS confirmed the correct elemental formula.

-

¹H and ¹³C NMR provided a complete inventory of all proton and carbon environments.

-

DEPT-135 differentiated the carbon types.

-

COSY established the H-5/H-6 proton-proton connectivity.

-

HSQC linked all protons to their directly attached carbons.

-

HMBC provided the final, definitive long-range correlations that pieced together the entire molecular skeleton and confirmed the precise location of all substituents.

This rigorous, evidence-based approach exemplifies the principles of modern chemical analysis, providing the trustworthy and authoritative data required for advancing drug development and scientific research.

References

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.

- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- Oriental Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.

- Sigma-Aldrich. (n.d.). 7-Chloro-4-hydroxy-8-methylquinoline.

- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.

- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.

- PubMed Central. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates.

- YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy.

- Centurion University. (n.d.). Quinoline and Isoquinoline: structure elucidation. CUTM Courseware.

- MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

Topic: Physicochemical Properties and Synthetic Analysis of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate

An In-depth Technical Guide for Drug Development Professionals

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental data for Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (CAS No. 1065074-49-8) is not extensively available in peer-reviewed literature. This guide synthesizes available data, predicted values, and information from structurally similar analogs to provide a comprehensive technical overview for research and development purposes. All predicted data should be confirmed by empirical testing.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with significant pharmacological importance.[1] Derivatives of quinoline and its isomer, quinolone, exhibit a vast range of biological activities, including antimalarial, antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Specifically, the 4-hydroxyquinoline-2-carboxylate core, a key structural feature of the title compound, is related to kynurenic acid (KYNA), an endogenous metabolite with neuroprotective functions.[3]

The compound of interest, Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, incorporates several key pharmacophoric features: a halogen (chloro) group, a methyl group, and a methyl ester. These substitutions on the quinoline core are critical for modulating the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influence its pharmacokinetic profile and target-binding affinity. This guide provides a detailed analysis of its known and predicted properties, a plausible synthetic route, a standard characterization workflow, and an outlook on its potential applications in medicinal chemistry.

Section 1: Physicochemical and Structural Properties

Characterizing the physicochemical properties of a novel compound is a foundational step in drug development. While empirical data for Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate is scarce, we can compile predicted data alongside data from a close structural analog, Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate (CAS 5347-19-3), which lacks the C8-methyl group. This comparison provides a valuable baseline for experimental design.

| Property | Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate | Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate (Analog) | Data Type | Source |

| CAS Number | 1065074-49-8 | 5347-19-3 | Experimental | [4] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | C₁₁H₈ClNO₃ | Experimental | [4] |

| Molecular Weight | 251.67 g/mol | 237.64 g/mol | Calculated | [5] |

| Melting Point | Not Available | 128.16 °C | Predicted | [5] |

| Boiling Point | Not Available | ~442.8 °C at 760 mmHg | Predicted | [5] |

| Density | Not Available | ~1.4 g/cm³ | Predicted | [5][6] |

| Vapor Pressure | Not Available | 1.39E-05 mmHg at 25°C | Calculated | [6] |

Section 2: Proposed Synthesis Pathway

While a specific, validated synthesis for Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate is not published, a highly plausible route can be derived from established quinoline synthesis methodologies. A common approach involves the cyclization of an aniline derivative with a suitable three-carbon synthon. Based on a documented synthesis for the analog lacking the 8-methyl group, a probable pathway involves the reaction of 3-chloro-2-methylaniline with dimethyl acetylenedicarboxylate (DMAD).[6]

The reaction likely proceeds via an initial Michael addition of the aniline to one of the electrophilic acetylenic carbons of DMAD, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 4-hydroxyquinoline ring system.

DOT Visualization: Proposed Synthesis

Caption: Proposed synthesis of the title compound via cyclization.

Experimental Protocol (General Methodology)

This protocol is a general guideline and requires optimization for the specific substrate.

-

Reaction Setup: To a solution of 3-chloro-2-methylaniline (1 equivalent) in methanol, add dimethyl acetylenedicarboxylate (1.1 equivalents) dropwise under an inert atmosphere (e.g., Nitrogen or Argon).

-

Thermal Cyclization: Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Rationale: Refluxing in a high-boiling solvent like methanol or Dowtherm A provides the necessary activation energy for the intramolecular cyclization.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold methanol.

-

Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Section 3: Standard Characterization and Validation Workflow

For any newly synthesized compound intended for drug development, a rigorous characterization workflow is mandatory to confirm its identity, purity, and structure.

DOT Visualization: Characterization Workflow

Caption: Standard workflow for structural validation and purity assessment.

Methodology Details

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the covalent structure. The expected ¹H NMR spectrum would show distinct aromatic protons, a singlet for the C8-methyl group, and a singlet for the ester methyl group.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which serves to confirm the molecular formula (C₁₂H₁₀ClNO₃).

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the compound. For drug development candidates, purity should typically exceed 95%.

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the hydroxyl (-OH) stretch, the ester carbonyl (C=O) stretch, and C-Cl bonds.

-

Melting Point Analysis: A sharp and defined melting point range is a strong indicator of the purity of a crystalline solid.

Section 4: Potential Applications in Drug Discovery

The structural motifs within Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate suggest several promising avenues for therapeutic research. The broader class of quinoline derivatives has been extensively investigated for various biological activities.

-

Anticancer Agents: Many quinoline derivatives function as kinase inhibitors or DNA intercalating agents, showing potent antiproliferative properties. The 4-hydroxyquinolinone scaffold, in particular, is recognized as a privileged structure in the design of anticancer drugs.[1]

-

Antimalarial Drugs: The quinoline core is famously present in historical antimalarial drugs like quinine and chloroquine. Novel quinoline-4-carboxamide derivatives have shown multistage antimalarial activity through novel mechanisms of action, such as inhibiting protein synthesis.[7]

-

Anti-inflammatory Agents: Certain 4-carboxyl quinoline derivatives have been designed and synthesized as selective COX-2 inhibitors, indicating potential applications in treating inflammation.[8]

-

Neuroprotective Agents: As an analog of kynurenic acid derivatives, this compound could be explored for its potential to modulate neurological pathways, although this is more speculative.[3]

The specific combination of substituents on the title compound makes it a valuable candidate for screening in these therapeutic areas. The 7-chloro and 8-methyl groups can enhance membrane permeability and modulate metabolic stability, making it an intriguing subject for further biological evaluation.

References

-

METHYL 7-CHLORO-4-HYDROXYQUINOLINE-2-CARBOXYLATE. (n.d.). LookChem. Retrieved January 26, 2026, from [Link]

-

Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate | C11H8ClNO3. (n.d.). BuyersGuideChem. Retrieved January 26, 2026, from [Link]

-

7-CHLORO-4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID 405923-50-4 wiki. (n.d.). Molbase. Retrieved January 26, 2026, from [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. Retrieved January 26, 2026, from [Link]

-

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). NISCAIR Online Periodicals Repository. Retrieved January 26, 2026, from [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

Sources

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. METHYL 7-CHLORO-4-HYDROXY-8-METHYLQUINOLINE-2-CARBOXYLATE CAS#: 1065074-49-8 [m.chemicalbook.com]

- 5. Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate | C11H8ClNO3 - BuyersGuideChem [buyersguidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (CAS 1065074-49-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. From the historical significance of quinine in combating malaria to the development of modern anticancer agents, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation. This guide focuses on a specific, yet under-documented, member of this family: Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate (CAS 1065074-49-8). While direct research on this particular compound is not extensively available in the public domain, its structural features, particularly the 4-hydroxyquinoline core, allow for a comprehensive analysis of its potential chemical properties, biological activities, and safety considerations based on the well-established characteristics of its chemical class.

This document serves as a technical resource for researchers and drug development professionals, providing a detailed overview of the known attributes of related quinoline compounds to infer the potential applications and necessary precautions for handling Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The table below summarizes the key chemical data for Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate.

| Property | Value | Source |

| CAS Number | 1065074-49-8 | N/A |

| IUPAC Name | Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate | N/A |

| Synonyms | 2-Quinolinecarboxylic acid, 7-chloro-1,4-dihydro-8-methyl-4-oxo-, methyl ester | [1] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |

| Molecular Weight | 251.67 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Solubility | Low water solubility is expected based on the quinoline core. | [2] |

Potential Mechanism of Action and Biological Targets: Targeting Hypoxia-Inducible Factor-1α (HIF-1α)

A significant body of research has identified quinoline derivatives as potent modulators of various biological pathways implicated in disease, with a noteworthy focus on their anticancer properties.[3][4] One of the most promising avenues of investigation for this class of compounds is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[5]

HIF-1α is a master transcriptional regulator that plays a critical role in cellular adaptation to low oxygen conditions (hypoxia), a hallmark of the tumor microenvironment.[5] Its activation promotes angiogenesis, metabolic reprogramming, cell survival, and metastasis, all of which contribute to tumor progression and resistance to therapy. Consequently, the inhibition of the HIF-1α signaling pathway has emerged as a compelling strategy in oncology drug discovery.

Several studies have demonstrated the ability of quinoline-based compounds to inhibit HIF-1α.[6][7] The proposed mechanisms of action are often multifaceted and can include:

-

Inhibition of HIF-1α Synthesis: Some quinoline derivatives have been shown to suppress the transcription and translation of the HIF-1α protein.[5]

-

Modulation of Upstream Signaling Pathways: The expression and stability of HIF-1α are regulated by complex signaling networks, including the PI3K/Akt/mTOR and MAPK pathways. Certain quinoline compounds may exert their inhibitory effects by targeting key components of these pathways.

-

Chelation of Iron: The enzymatic activity of prolyl hydroxylases (PHDs), which are responsible for marking HIF-1α for degradation under normoxic conditions, is iron-dependent. The 8-hydroxyquinoline scaffold, in particular, is a well-known metal chelator and may inhibit PHDs by sequestering iron, leading to HIF-1α stabilization. However, this mechanism can be complex, as some studies show that the cellular effects of these compounds are not always reversed by the addition of iron.

Given the structural similarity of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate to known HIF-1α inhibitors, it is plausible that this compound also targets the HIF-1α pathway.

Caption: Potential mechanisms of HIF-1α pathway inhibition by quinoline derivatives.

Experimental Protocols: A Framework for Investigation

In Vitro HIF-1α Inhibition Assay (Hypoxia-Inducible Reporter Gene Assay)

This cell-based assay is a primary screening method to identify compounds that inhibit HIF-1α transcriptional activity.

Principle: A cancer cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE). Under hypoxic conditions, active HIF-1α binds to the HRE and drives the expression of the reporter gene. A decrease in the reporter signal in the presence of a test compound indicates inhibition of the HIF-1α pathway.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable cancer cell line (e.g., HCT116, HeLa) stably transfected with an HRE-luciferase reporter construct in a humidified incubator at 37°C and 5% CO₂.

-

Compound Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with various concentrations of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Hypoxic Induction: Place the plates in a hypoxic chamber (e.g., 1% O₂) for 16-24 hours.

-

Luciferase Assay: Following hypoxic incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase signal to cell viability (e.g., using a CellTiter-Glo® assay) and calculate the IC₅₀ value for HIF-1α inhibition.

Sources

- 1. Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate | 1065074-49-8 [buyersguidechem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of biarylquinoline derivatives as novel HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

From Jungle Bark to Laboratory Bench: A Technical History of 7-Chloro-4-Hydroxyquinoline Derivatives

An In-Depth Guide for Drug Development Professionals

The 7-chloro-4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the nucleus of some of the most impactful drugs of the 20th century. This guide traces the remarkable journey of this chemical entity, from its conceptual origins in the bark of a South American tree to its synthesis in German laboratories and its eventual deployment as a global therapeutic agent. We will explore the key discoveries, synthetic evolutions, and the scientific rationale that propelled its derivatives, notably Chloroquine and Hydroxychloroquine, to the forefront of medicine.

The Natural Blueprint: Quinine and the Dawn of Antimalarial Chemistry

The story of quinoline-based therapeutics begins not in a laboratory, but in the Andes mountains with the cinchona tree. For centuries, indigenous populations used its bark to treat fevers.[1][2] This ethnobotanical knowledge was famously introduced to Europe in the 17th century, where "Jesuit's Bark" became the first effective treatment for malaria.[1][2] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, providing a purified, dose-specific therapeutic for the first time.[1][2][3]

Quinine's complex structure and its critical role in global health spurred a century-long quest for a synthetic alternative. This endeavor was driven by the need for a more reliable and scalable supply than the often-tenuous cinchona bark trade. Early efforts in the late 19th and early 20th centuries, pioneered by chemists like Paul Ehrlich, focused on synthetic dyes such as methylene blue, which showed modest antimalarial activity and established the principle of selective toxicity against the malaria parasite.[4] This work led to the first generation of synthetic antimalarials, including pamaquine in 1925, which, while effective, suffered from significant toxicity.[4][5] These early compounds, however, laid the crucial groundwork for the development of the far superior 4-aminoquinoline class.

The Synthesis of a Scaffold: The Emergence of 7-Chloro-4-Hydroxyquinoline

The core structure, 7-chloro-4-hydroxyquinoline, is the foundational intermediate for the most famous drugs in this class. Its synthesis is a critical step that enables the subsequent addition of side chains to create the final active pharmaceutical ingredients. One of the most established methods for creating this quinoline ring system is a variation of the Gould-Jacobs reaction.

The process typically begins with a substituted aniline, in this case, m-chloroaniline. This is reacted with a malonic ester derivative, such as ethyl ethoxymethylenemalonate, to form an anilinoacrylate intermediate. This intermediate is then subjected to thermal cyclization, where the quinoline ring is formed. The resulting ester is subsequently hydrolyzed and decarboxylated to yield the desired 7-chloro-4-hydroxyquinoline.

Caption: Experimental workflow for the synthesis of Chloroquine.

Refinement and Reduced Toxicity: The Development of Hydroxychloroquine

While Chloroquine was a resounding success, its use was associated with certain toxicities. This prompted further research to create analogues with an improved therapeutic window. In 1946, Surrey and colleagues synthesized Hydroxychloroquine (HCQ) by making a subtle but significant modification to the Chloroquine structure. [6]They incorporated a hydroxyl group onto one of the N-ethyl substituents of the side chain. [6] This hydroxylation reduces the overall toxicity of the compound compared to Chloroquine. [7]Hydroxychloroquine was introduced clinically in the early 1950s and demonstrated not only antimalarial efficacy but also potent immunomodulatory effects, leading to its widespread use in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. [7][8] The synthesis of Hydroxychloroquine follows the exact same pathway as Chloroquine, with the key difference being the use of a hydroxylated side chain: N'-(2-hydroxyethyl)-N'-ethyl-1,4-pentadiamine , which is condensed with 4,7-dichloroquinoline. [9]

Mechanism of Action: How 4-Aminoquinolines Kill the Malaria Parasite

The primary mechanism of action for both Chloroquine and Hydroxychloroquine against the blood stages of the Plasmodium parasite is well-established. It centers on the parasite's digestion of hemoglobin in its acidic food vacuole.

-

Hemoglobin Digestion: The parasite consumes hemoglobin from the host's red blood cells to obtain amino acids.

-

Heme Release: This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).

-

Detoxification: The parasite protects itself by polymerizing the toxic heme into an inert, crystalline substance called hemozoin (the "malaria pigment").

-

Drug Intervention: Chloroquine and Hydroxychloroquine, being weak bases, accumulate to high concentrations in the acidic food vacuole. Here, they are thought to cap the growing hemozoin polymer, preventing further polymerization.

-

Toxicity and Death: The buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.

Caption: Inhibition of heme detoxification by 4-aminoquinoline drugs.

Summary of Key Developments and Compound Properties

The evolution from quinine to modern synthetic derivatives represents a triumph of medicinal chemistry. Below is a summary of the key milestones and a comparison of the two most prominent 7-chloro-4-hydroxyquinoline derivatives.

| Year | Milestone | Significance |

| 1820 | Isolation of Quinine | First purified, effective antimalarial drug. [3] |

| 1925 | Synthesis of Pamaquine | First generation of synthetic antimalarials, validating the approach. [4] |

| 1934 | Synthesis of Chloroquine (Resochin) | Discovery of the highly effective 4-aminoquinoline class. [10][6] |

| ~1943 | "Rediscovery" of Chloroquine | US-led WWII program validates its efficacy and safety, leading to widespread use. [5] |

| 1946 | Synthesis of Hydroxychloroquine | Development of a less toxic analogue with broader therapeutic applications. [6] |

| 1950s | Clinical Use of HCQ in Autoimmune Disease | Expansion of the therapeutic profile beyond malaria. [7] |

| Property | Chloroquine | Hydroxychloroquine |

| Year Synthesized | 1934 [10][6] | 1946 [6] |

| Chemical Formula | C₁₈H₂₆ClN₃ | C₁₈H₂₆ClN₃O |

| Key Structural Diff. | N,N-diethyl side chain | N-ethyl, N-(2-hydroxyethyl) side chain |

| Primary Uses | Malaria (treatment & prophylaxis) | Malaria, Rheumatoid Arthritis, Lupus |

| Relative Toxicity | Higher | Lower [7] |

| Solubility | Good | Improved [6] |

Conclusion

The history of 7-chloro-4-hydroxyquinoline derivatives is a powerful illustration of how natural products can inspire synthetic chemistry to solve pressing global health problems. From the initial template of quinine, chemists developed a robust synthetic platform that yielded Chloroquine, a drug that saved millions of lives from malaria. Further rational design led to Hydroxychloroquine, a refined molecule with a better safety profile and a surprising new role in immunology. The journey of this chemical scaffold from its discovery to its diverse applications underscores the enduring power of medicinal chemistry to improve human health, demonstrating a clear, logical progression of scientific inquiry, refinement, and therapeutic expansion.

References

- Process for the preparation of 4-hydroxy quinolines.

- Synthesis of 7-Chloro-4-hydroxyquinoline Derivatives Employing Oxalacetic Ester1. American Chemical Society.

- Synthesis of chloroquine and hydroxychloroquine.

- Drug Discovery and Development - Malaria. NCBI Bookshelf, NIH.

- History of antimalarial drugs. Medicines for Malaria Venture.

- Chloroquine - Wikipedia. Wikipedia.

- High-Yielding Process for the Synthesis of Hydroxychloroquine under Concentrated Conditions...

- Recent progress in the development of anti-malarial quinolones. PubMed Central (PMC), NIH.

- Chloroquine analogues in drug discovery... PubMed Central (PMC), NIH.

- A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.

- Antimalarial Drug Discovery: From Quinine to the Dream of Eradication.

- 4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses.

- New preparation of hydroxychloroquine.

- Hydroxychloroquine history and its cardiovascular safety. FPM.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 4. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxychloroquine history and its cardiovascular safety - FPM [fpm.org.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2010027150A2 - New preparation of hydroxychloroquine - Google Patents [patents.google.com]

- 10. Chloroquine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility Profile of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug development.[1] Given the critical role of solubility in determining a compound's bioavailability, formulation feasibility, and overall therapeutic potential, this document outlines a predictive analysis based on its molecular structure and the known properties of analogous compounds. Furthermore, it details robust, step-by-step experimental protocols for accurately determining its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies for the physicochemical characterization of this promising molecule.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a potential therapeutic agent from the laboratory to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's success. It dictates the compound's dissolution rate, absorption, and ultimately, its bioavailability. A compound with poor solubility can face significant hurdles in formulation and may exhibit erratic absorption profiles, leading to suboptimal therapeutic efficacy and potential safety concerns.

Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate belongs to the quinoline class of compounds, a scaffold renowned for its diverse pharmacological activities, including anticancer and antimalarial properties.[1] As such, a thorough understanding of its solubility profile is not merely an academic exercise but a critical step in its development pathway. This guide will delve into the predicted solubility of this compound and provide the necessary tools for its empirical determination.

Molecular Structure and Predicted Solubility

The solubility of an organic compound is governed by the interplay of its functional groups and the overall molecular architecture with the chosen solvent. The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2]

The structure of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate incorporates several key features that influence its solubility:

-

Quinoline Core: The bicyclic aromatic quinoline ring system is inherently non-polar and hydrophobic, suggesting limited solubility in aqueous media.[3][4]

-

Polar Functional Groups: The presence of a hydroxyl (-OH) group and a carboxylate (-COO-CH3) group introduces polarity and the potential for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ester group can act as a hydrogen bond acceptor.

-

Substituents: The chloro (-Cl) and methyl (-CH3) groups are generally considered non-polar and will contribute to the overall lipophilicity of the molecule.

Based on this structural analysis, it is anticipated that Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate will exhibit limited solubility in water and non-polar solvents, but will be more soluble in polar organic solvents. The presence of the hydroxyl group may also allow for increased solubility in acidic or basic aqueous solutions through salt formation.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted solubility of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate in a range of common laboratory solvents. These predictions are based on the structural analysis and data from analogous compounds.[5]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The large, non-polar quinoline core outweighs the influence of the polar functional groups. |

| Methanol | Polar Protic | High | The alcohol can engage in hydrogen bonding with the hydroxyl and carboxylate groups. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but the slightly larger alkyl chain may slightly reduce solubility compared to methanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong hydrogen bond acceptor that can effectively solvate the molecule. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Another effective polar aprotic solvent capable of strong dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | Moderate | A less polar aprotic solvent compared to DMSO and DMF, leading to potentially lower solubility. |

| Dichloromethane (DCM) | Non-polar | Low to Moderate | The polarity may not be sufficient to overcome the intermolecular forces of the solid compound. |

| Hexane | Non-polar | Insoluble | The highly non-polar nature of hexane is incompatible with the polar functional groups of the analyte. |

Experimental Determination of Solubility

While predictions provide a valuable starting point, empirical determination of solubility is essential for accurate characterization. The following protocols describe two common methods for assessing solubility: a qualitative visual method for rapid screening and a quantitative shake-flask method for precise measurement.

Qualitative Solubility Assessment: A Rapid Screening Method

This method provides a quick, preliminary assessment of solubility in various solvents.

Protocol:

-

Preparation: Dispense 1-2 mg of Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate into a series of small, clear glass vials.

-

Solvent Addition: To each vial, add 1 mL of the selected solvent.

-

Mixing: Cap the vials and vortex or shake vigorously for 30-60 seconds.

-

Observation: Allow the vials to stand for 1-2 minutes and visually inspect for any undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unchanged.

-

Workflow for Qualitative Solubility Assessment

Sources

Spectroscopic data (NMR, IR, Mass Spec) for quinoline-2-carboxylate compounds

An In-Depth Technical Guide to the Spectroscopic Characterization of Quinoline-2-Carboxylate Compounds

Foreword: The Analytical Imperative for Quinoline-2-Carboxylates

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional molecules.[1] Its derivatives, particularly quinoline-2-carboxylates, are of significant interest due to their diverse biological activities. The precise substitution pattern on the quinoline ring and the nature of the carboxylate group are critical determinants of a compound's function. Therefore, unambiguous structural confirmation is not merely a procedural step but the foundation of reliable research and development.

This guide provides an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of quinoline-2-carboxylate compounds. As a Senior Application Scientist, my objective is not just to present data but to illuminate the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently and accurately characterize their target molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing precise information on the connectivity of atoms.[2] For quinoline-2-carboxylates, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the integrity of the core structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical environment of each proton in a quinoline-2-carboxylate derivative is unique, influenced by the anisotropic effects of the aromatic rings and the electronic properties of the nitrogen heteroatom and the carboxylate group. This results in a highly characteristic ¹H NMR spectrum.

Expertise & Causality: The quinoline ring system's nitrogen atom is electron-withdrawing, which deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield). This effect is most pronounced for the protons at positions 3 and 8. Furthermore, intermolecular π-π stacking interactions in solution can cause concentration-dependent chemical shift changes, a phenomenon that must be considered when comparing spectra.[3]

Characteristic Chemical Shifts & Coupling Patterns:

-

H3 and H4: These protons on the pyridine ring typically appear as doublets due to coupling with each other. H4 is usually further downfield than H3.

-

H5, H6, H7, H8: These protons on the benzene portion of the ring system appear in the aromatic region, typically between 7.5 and 8.5 ppm. Their splitting patterns (doublets, triplets, or multiplets) provide clear evidence of their relative positions. For instance, H5 and H8 often appear as doublets, coupled to H6 and H7, respectively.[4][5]

-

Carboxylate Group Protons: For esters (e.g., ethyl quinoline-2-carboxylate), the protons of the alkyl group will have characteristic shifts and multiplicities (e.g., a quartet for the -CH₂- and a triplet for the -CH₃ of an ethyl group).

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Quinoline-2-Carboxylate Derivatives

| Compound | H3 | H4 | H5-H8 (multiplet) | Other Protons |

| Quinoline-2-Carboxylic Acid | ~8.3 (d) | ~8.2 (d) | 7.6 - 8.1 (m) | ~10-12 (s, broad, -COOH) |

| Ethyl Quinoline-2-Carboxylate | ~8.2 (d) | ~8.1 (d) | 7.5 - 8.0 (m) | ~4.5 (q, -OCH₂CH₃), ~1.4 (t, -OCH₂CH₃) |

| Quinoline-2-Carboxamide | ~8.4 (d) | ~8.1 (d) | 7.6 - 8.2 (m) | ~7.5-8.0 (s, broad, -CONH₂) |

Note: Values are approximate and can vary based on solvent and concentration. d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet.

¹³C NMR Spectroscopy: Defining the Carbon Framework

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone. The chemical shifts are highly sensitive to the electronic environment, making it an excellent tool for confirming the presence of the quinoline core and the carboxylate function.

Expertise & Causality: The carbon atom at position 2 (C2) is directly attached to the electronegative nitrogen and the electron-withdrawing carboxyl group. This dual effect causes a significant downfield shift, making its resonance a key diagnostic signal. The carbonyl carbon (C=O) of the carboxylate group is also highly deshielded and appears far downfield, typically >160 ppm.[5]

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Quinoline-2-Carboxylate Derivatives

| Compound | C2 | C3 | C4 | C4a | C5-C8 | C8a | C=O | Other Carbons |

| Quinoline-2-Carboxylic Acid | ~149 | ~122 | ~138 | ~129 | ~128-131 | ~147 | ~166 | N/A |

| Ethyl Quinoline-2-Carboxylate | ~150 | ~121 | ~137 | ~128 | ~127-130 | ~148 | ~165 | ~62 (-OCH₂), ~14 (-CH₃) |

| Quinoline-2-Carboxamide [6] | ~149 | ~120 | ~138 | ~129 | ~128-130 | ~147 | ~168 | N/A |

Note: Values are approximate and can vary based on the solvent.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the quinoline-2-carboxylate compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; ensure the compound is fully soluble.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required, although modern spectrometers can lock onto the deuterium signal of the solvent.

-

Acquisition: Place the tube in the NMR spectrometer. Acquire a ¹H spectrum first, as it is faster. Following this, acquire a broadband-decoupled ¹³C spectrum. For complex structures, 2D NMR experiments like COSY and HSQC may be necessary to assign all signals unambiguously.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For quinoline-2-carboxylate compounds, the most diagnostic absorption is that of the carbonyl (C=O) group.

Expertise & Causality: The position of the C=O stretching vibration is highly sensitive to its electronic environment. Conjugation with the quinoline ring system slightly lowers the frequency of the C=O stretch compared to a non-conjugated ester or acid. Hydrogen bonding, particularly in the carboxylic acid dimer, significantly broadens and lowers the frequency of the O-H stretch.[7]

Characteristic Absorption Frequencies:

-

C=O Stretch: This is a strong, sharp absorption. For esters, it typically appears around 1720-1740 cm⁻¹. For carboxylic acids, it is found around 1700-1725 cm⁻¹. For amides, it is shifted to a lower wavenumber, around 1680-1695 cm⁻¹.[4]

-

O-H Stretch (Acids): A very broad absorption from ~2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.

-

N-H Stretch (Amides): Primary amides show two bands around 3100-3500 cm⁻¹.[4]

-

Aromatic C=C/C=N Stretches: Multiple sharp absorptions in the 1450-1620 cm⁻¹ region are indicative of the quinoline ring system.[8]

-

C-O Stretch (Esters): Two absorptions, typically in the 1100-1300 cm⁻¹ range, corresponding to the C-O single bond stretches.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Quinoline-2-Carboxylate Derivatives

| Functional Group | Quinoline-2-Carboxylic Acid | Ethyl Quinoline-2-Carboxylate | Quinoline-2-Carboxamide |

| C=O Stretch | ~1710 (strong) | ~1730 (strong) | ~1691 (strong)[4] |

| O-H / N-H Stretch | 2500-3300 (broad) | N/A | ~3467, ~3377 (medium)[4] |

| Aromatic C=C/C=N | ~1500-1600 | ~1500-1600 | ~1500-1600 |

| C-O Stretch | ~1200-1300 | ~1150-1250 | N/A |

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation (Solid):

-

KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is a faster, more modern method.

-

-

Background Scan: Run a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. The choice of ionization technique is crucial for analyzing quinoline-2-carboxylates.[9]

Expertise & Causality:

-

Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation. While the molecular ion (M⁺•) may be weak, the fragmentation pattern is highly reproducible and provides a structural fingerprint. The most common initial fragmentation is the loss of the entire carboxyl or carboxylate group.[9][10]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for generating an intact protonated molecule [M+H]⁺. It is easily coupled with liquid chromatography (LC) for mixture analysis. Tandem MS (MS/MS) on the [M+H]⁺ ion induces controlled fragmentation, which is invaluable for structural confirmation.[9][11]

Characteristic Fragmentation Pathways:

-

EI-MS:

-

Molecular Ion (M⁺•): The peak corresponding to the molecular weight.

-

[M - OR]⁺: For esters, loss of the alkoxy radical.

-

[M - COOH]⁺: For acids, loss of the carboxyl radical.[9]

-

[M - CO₂]⁺•: For acids, loss of carbon dioxide.[9]

-

Quinoline Ring Fragmentation: Subsequent loss of neutral molecules like HCN from the quinoline cation is a common pathway.[10]

-

-

ESI-MS/MS (on [M+H]⁺):

-

[M+H - H₂O]⁺: For carboxylic acids, a common loss of water.

-

[M+H - CO]⁺: Loss of carbon monoxide.

-

[M+H - H₂O - CO]⁺: A subsequent loss of both water and carbon monoxide is a characteristic pathway for protonated quinoline-2-carboxylic acid.[9]

-

Table 4: Key Mass-to-Charge Ratios (m/z) for Quinoline-2-Carboxylate Derivatives

| Compound (MW) | Ionization | Key Ions (m/z) and Assignments |

| Quinoline-2-Carboxylic Acid (173.17) | EI | 173 (M⁺•), 129 ([M-CO₂]⁺•), 128 ([M-COOH]⁺), 102 |

| ESI (+) | 174 ([M+H]⁺), 156 ([M+H-H₂O]⁺), 128 ([M+H-H₂O-CO]⁺) | |

| Ethyl Quinoline-2-Carboxylate (201.22) | EI | 201 (M⁺•), 172 ([M-C₂H₅]⁺), 156 ([M-OC₂H₅]⁺), 128 |

| ESI (+) | 202 ([M+H]⁺), 174 ([M+H-C₂H₄]⁺), 128 |

Experimental Protocol: LC-MS Analysis with ESI

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

LC Separation (Optional but Recommended): Inject the sample into an HPLC system, typically with a C18 column, to purify the sample before it enters the mass spectrometer.

-

MS Acquisition: The eluent from the LC is directed into the ESI source. Acquire data in positive ion mode.

-

MS/MS Analysis: Perform a second experiment where the mass spectrometer isolates the [M+H]⁺ ion (m/z 174 for the acid, 202 for the ethyl ester) and fragments it using collision-induced dissociation (CID) to obtain the product ion spectrum.

Integrated Spectroscopic Workflow: A Self-Validating Approach

Relying on a single technique can be misleading. A robust characterization workflow integrates all three methods, where each result cross-validates the others. This synergistic approach ensures the highest degree of confidence in the final structural assignment.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of quinoline-2-carboxylate compounds is a systematic process that relies on the convergence of evidence from NMR, IR, and MS. ¹H and ¹³C NMR define the precise atomic connectivity, IR confirms the critical carbonyl functional group, and MS validates the molecular weight and provides corroborating structural data through fragmentation. By understanding the principles behind each technique and the characteristic spectral features of this important class of molecules, researchers can ensure the integrity of their work and accelerate the pace of discovery in drug development and materials science.

References

-

Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

-

Geronikaki, A., et al. (2024). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 29(5), 1085. [Link]

-

Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(6), 11335-11367. [Link]

-

Leško, J., & Lásiková, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77. [Link]

-

Carroll, L., et al. (2021). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry, 12(1), 111-123. [Link]

-

SNAZYK, M., et al. (2024). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. [Link]

-

Author Unknown. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry: An Indian Journal, 13(2). [Link]

-

Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

-

Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(39), 23443-23467. [Link]

-

Flores-Alamo, M., et al. (2024). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. ResearchGate. [Link]

-

Al-Jibouri, M. N. (2014). FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. [Link]

-

Ukrainets, I. V., et al. (2010). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. [Link]

-

Ghaffari, S., et al. (2024). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 17(1), 105436. [Link]

-

Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry. [Link]

-

Chemical Shifts. Quinoline-2-carboxylic acid (2-chloroethyl)amide - Optional[13C NMR]. Chemical Shifts Repository. [Link]

-

Wikipedia contributors. (2024). Organic chemistry. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. Organic chemistry - Wikipedia [en.wikipedia.org]

- 3. repository.uncw.edu [repository.uncw.edu]

- 4. ajchem-a.com [ajchem-a.com]

- 5. tsijournals.com [tsijournals.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chempap.org [chempap.org]

- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Understanding the Tautomerism in 4-Hydroxyquinoline Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism in 4-hydroxyquinoline, the equilibrium between its 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms, is a critical consideration in the fields of medicinal chemistry and drug development. The predominant tautomeric form of this privileged scaffold significantly influences its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive exploration of the tautomerism in 4-hydroxyquinoline structures, detailing the underlying principles, analytical techniques for characterization, and the profound implications for drug design and efficacy.

The Fundamental Equilibrium: 4-Hydroxyquinoline vs. 4-Quinolone

4-Hydroxyquinoline exists in a dynamic equilibrium between two tautomeric forms: the aromatic enol form (4-hydroxyquinoline) and the non-aromatic keto form (4(1H)-quinolone). This prototropic tautomerism involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring.

Caption: A generalized workflow for the analytical investigation of 4-hydroxyquinoline tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium in solution. Distinct signals for the protons and carbons of both the keto and enol forms can be observed and quantified.

Table 1: Characteristic NMR Chemical Shifts (δ, ppm) for 4-Hydroxyquinoline Tautomers

| Nucleus | Keto Form (4-Quinolone) | Enol Form (4-Hydroxyquinoline) | Reference |

| ¹H | |||

| H2 | ~6.3 (d) | ~7.0 (d) | [1] |

| H3 | ~7.9 (d) | ~6.5 (d) | [1] |

| N-H | ~11.5 (br s) | - | [1] |

| O-H | - | ~10.0 (br s) | [1] |

| ¹³C | |||

| C2 | ~110 | ~145 | [1] |

| C4 | ~177 | ~160 | [1] |

| C4a | ~140 | ~148 | [1] |

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the 4-hydroxyquinoline derivative in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition: Use a standard single-pulse experiment. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Analysis: Integrate the signals corresponding to the distinct protons of the keto and enol forms (e.g., H2 and H3). The ratio of the integrals provides the relative concentration of each tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The enol and keto tautomers of 4-hydroxyquinoline exhibit distinct electronic transitions, resulting in different absorption maxima (λmax) in the UV-Vis spectrum. The more extended π-conjugation in the enol form generally leads to a bathochromic (red) shift compared to the keto form. [2] Table 2: Typical UV-Vis Absorption Maxima (λmax, nm) for 4-Hydroxyquinoline Tautomers in Different Solvents

| Solvent | Keto Form (λmax) | Enol Form (λmax) | Reference |

| Dioxane | 226, 269, 316 | ~330-350 | [2] |

| Ethanol | 225, 270, 318 | ~330-350 | [2] |

| Water | 224, 270, 317 | ~330-350 | [2] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the 4-hydroxyquinoline derivative in a suitable solvent (e.g., ethanol). Prepare a series of dilutions in different solvents (e.g., hexane, acetonitrile, water) to achieve an absorbance in the range of 0.2-0.8.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance from approximately 200 to 450 nm. Use the respective pure solvent as a blank.

-

Analysis: Identify the λmax values and compare them to known values for the keto and enol forms. Changes in the relative intensities of the absorption bands in different solvents can indicate a shift in the tautomeric equilibrium.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying the characteristic functional groups of each tautomer. The keto form exhibits a strong C=O stretching vibration, while the enol form shows a characteristic O-H stretching band.

Table 3: Key FTIR Vibrational Frequencies (cm⁻¹) for 4-Hydroxyquinoline Tautomers

| Vibrational Mode | Keto Form (4-Quinolone) | Enol Form (4-Hydroxyquinoline) | Reference |

| C=O stretch | ~1640 | - | [1][3] |

| O-H stretch | - | ~3400 (broad) | [3] |

| N-H stretch | ~3200-3400 | - | [1] |

| C=C stretch | ~1590 | ~1620 | [3] |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet or a Nujol mull. For solution-phase analysis, use a suitable IR-transparent solvent and cell.

-

Instrument Setup: Use an FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the C=O, O-H, and N-H stretching vibrations to determine the predominant tautomeric form.

Implications for Drug Development

The tautomeric state of 4-hydroxyquinoline and its derivatives has profound consequences for their biological activity. [4]The keto form, with its distinct hydrogen bond donor (N-H) and acceptor (C=O) sites, often exhibits different binding interactions with biological targets compared to the enol form, which possesses an O-H donor and a nitrogen acceptor.

For instance, in the development of antimalarial drugs, the 4-quinolone core is crucial for activity. [1]Similarly, the tautomeric form of HIV-1 integrase inhibitors containing the 4-hydroxyquinoline scaffold can significantly impact their chelation with essential metal ions in the enzyme's active site.

Caption: The influence of tautomerism on the drug development cascade.

A thorough understanding and characterization of the tautomeric equilibrium of 4-hydroxyquinoline derivatives are therefore indispensable for:

-

Structure-Activity Relationship (SAR) Studies: To rationalize the observed biological activities and guide the design of more potent and selective analogs.

-

Pharmacokinetic Optimization: To modulate properties like solubility and membrane permeability for improved drug absorption and distribution.

-

In Silico Drug Design: To ensure that the correct tautomeric state is used in molecular docking and other computational modeling studies.

Conclusion

The tautomerism of 4-hydroxyquinoline is a nuanced yet fundamentally important aspect of its chemistry. The predominance of the keto form, the influence of the solvent environment, and the distinct spectroscopic signatures of each tautomer are key considerations for any researcher working with this versatile scaffold. A comprehensive analytical approach, combining NMR, UV-Vis, and FTIR spectroscopy with computational methods, is crucial for accurately characterizing the tautomeric equilibrium. For drug development professionals, a deep understanding of this phenomenon is not merely an academic exercise but a prerequisite for the rational design of effective and safe medicines.

References

-

Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

-

Heidarnezhad, Z., Ganiev, I., & Obidov, Z. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemical Science Transactions, 2(4), 1370-1378. [Link]

-

Antonova, V., Stoyanov, S., & Petrov, V. (2019). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 15, 1404–1414. [Link]

-

ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. ResearchGate. [Link]

-

Al-Ostoot, F. H., Al-Majedy, Y. K., & Al-Amiery, A. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5452. [Link]

-

Csonka, R., Károlyházy, L., & Fülöp, F. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6296. [Link]

-

Stoyanov, S., Antonov, L., & Tadjer, A. (2019). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Archives. [Link]

-

Heidarnezhad, Z., & Ganiev, I. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Sci-Hub. [Link]

-

Kang, O. Y., Park, S. J., Ahn, H., Jeong, K. C., & Lim, H. J. (2019). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 6(2), 205-211. [Link]

-

PubChem. (n.d.). 4-Hydroxyquinoline. PubChem. [Link]

-

ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. ResearchGate. [Link]

-

Alvarez-Idaboy, J. R., & Mora-Diez, N. (2003). Mass Spectrometry as a Tool for Studying Tautomerism. SEDICI. [Link]

-

El-Mekkawy, H. I., & El-Moneim, M. A. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [Link]

-

Antonov, L. (2014). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH. [Link]

-

ResearchGate. (n.d.). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. ResearchGate. [Link]

-

Tsai, C. C., & Lin, I. J. (2013). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The 7-Chloroquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals